N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride is a benzothiazole-derived compound featuring a dimethylaminoethyl side chain and a 2,3-dimethoxybenzamide core. While direct data on its physical properties (e.g., solubility, melting point) are unavailable in the provided evidence, its hydrochloride salt form implies enhanced aqueous solubility compared to non-ionic analogs .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-14-12-17-19(13-15(14)2)29-22(23-17)25(11-10-24(3)4)21(26)16-8-7-9-18(27-5)20(16)28-6;/h7-9,12-13H,10-11H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSAIHMGNMVYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=C(C(=CC=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride is a synthetic compound notable for its complex molecular structure and potential biological activities. This article delves into the compound's biological activity, particularly its anticancer properties, mechanisms of action, and interactions with biological macromolecules.
Chemical Structure and Properties
The compound features a thiazole ring, a dimethylamino group, and a benzamide moiety, which contribute to its solubility and biological activity. Its molecular formula is with a molar mass of approximately 440.0 g/mol. The presence of multiple functional groups enhances its pharmacological properties, making it a candidate for further medicinal chemistry research.
| Property | Value |
|---|---|
| Molecular Formula | C20H26ClN3O3S |
| Molar Mass | 440.0 g/mol |
| Solubility | Soluble in organic solvents |
| Structure | Contains thiazole and benzamide moieties |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various human cancer cell lines. The thiazole ring is crucial for its cytotoxic effects, with studies showing that modifications to this structure can significantly alter biological potency. For example, in vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells, particularly in 2D and 3D culture systems.
Case Study: Cytotoxicity Assays
In a study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), the compound was evaluated using MTS cytotoxicity assays. Results indicated:
- A549 Cell Line : IC50 = 6.75 ± 0.19 μM (2D), 9.31 ± 0.78 μM (3D)
- HCC827 Cell Line : IC50 = 6.26 ± 0.33 μM (2D), 20.46 ± 8.63 μM (3D)
- NCI-H358 Cell Line : IC50 = 6.48 ± 0.11 μM (2D), 16.00 ± 9.38 μM (3D)
These results suggest that the compound is more effective in two-dimensional assays compared to three-dimensional cultures, highlighting the importance of the cellular environment in drug efficacy.
The mechanism through which this compound exerts its effects may involve:
- Apoptosis Induction : Interaction with proteins involved in apoptosis pathways.
- Cell Cycle Regulation : Inhibition of cell cycle progression leading to cell death.
- Target Binding : Molecular docking studies suggest preferential binding to specific targets within cancer cells.
Interaction Studies
Interaction studies have shown that this compound interacts with various biological macromolecules, including proteins involved in cancer pathways. The unique combination of functional groups enhances solubility and bioactivity, making it a candidate for further modifications aimed at improving efficacy and reducing toxicity.
Table 2: Summary of Biological Activity
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity in vitro |
| Apoptosis Induction | Potential involvement in apoptosis pathways |
| Cell Cycle Inhibition | Disruption of cell cycle progression |
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride is a synthetic compound with a complex molecular structure featuring a thiazole ring and multiple functional groups. It has a molecular formula with a molar mass of approximately 277.43 g/mol. The compound includes a dimethylamino group, enhancing solubility and biological activity, and a benzamide moiety, contributing to its pharmacological properties.
Potential Applications in Medicinal Chemistry
- Anticancer Agent Development this compound shows promise as a lead compound for creating new anticancer agents. Its unique structural features make it suitable for modifications to improve efficacy and reduce toxicity.
- Research Tool The compound can be utilized in research to study mechanisms of action related to thiazole-containing compounds.
- Interaction with Biological Macromolecules Interaction studies have revealed that this compound interacts with biological macromolecules, including proteins involved in cancer pathways. Molecular docking studies suggest it binds to specific targets within cancer cells, potentially inhibiting their function and leading to cell death. Further research is needed to understand the precise nature of these interactions and their implications for therapeutic use.
Anticancer Properties
- This compound has been studied for its potential anticancer properties, particularly against various human cancer cell lines. The thiazole ring is crucial for its cytotoxic effects, and modifications to this ring can significantly alter its biological potency. The compound's mechanism of action may involve interaction with specific cellular targets, including proteins involved in apoptosis and cell cycle regulation.
Related Compounds and Activities
- Other benzothiazole derivatives have a wide range of applications, including cancer treatment, antibacterial, anticonvulsant, and antidiabetic properties .
- One such derivative, 6-(trifluoromethoxy)benzo[d]thiazol-2-amine, exhibits neuroprotective action, which may be useful in treating amyotrophic lateral sclerosis . Another derivative, 1-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylurea, has antiviral and immunosuppressant properties .
- The unique combination of functional groups in this compound sets it apart from similar compounds, potentially offering enhanced solubility and bioactivity due to the dimethoxybenzamide moiety.
Additional Information on Similar Compounds
- N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride has dual action as both an anticancer agent and an antimicrobial, making it a promising candidate for further research and development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
The compound shares a benzothiazole-2-amine scaffold with analogs in and . Key structural differences include:
- Substituents on the benzothiazole ring : The 5,6-dimethyl groups in the target compound contrast with the 5,6-methylenedioxy group in derivatives or the unsubstituted benzothiazole in ’s compound 3c. Methyl groups may enhance lipophilicity and metabolic stability compared to electron-withdrawing substituents .
- Side chain variations: The dimethylaminoethyl group in the target compound differs from the 4-chlorobenzyl-piperazinyl (’s 3g) or methylbenzamide (’s 3c). Such modifications influence receptor binding and ADME properties; for example, tertiary amines like dimethylaminoethyl may improve blood-brain barrier penetration .
ADME and Pharmacokinetic Predictions
- Molecular weight (MW) : At an estimated MW of ~500 g/mol (based on its formula), the target compound exceeds ’s analogs (MW ~400–450 g/mol) but is smaller than ’s sulfonamide derivative (567.2 g/mol). Higher MW may reduce oral bioavailability .
Pharmacological Activity
- highlights antidepressant activity in benzothiazole derivatives (e.g., 3g and 3h at 40 mg/kg in mice). The target compound’s dimethylaminoethyl group may modulate serotonin or norepinephrine reuptake inhibition, similar to fluoxetine (used as a positive control in ). However, without direct assay data, this remains speculative .
Comparative Data Table
*Estimated based on structural analogs.
Key Research Findings and Limitations
- Structural Advantages: The dimethylaminoethyl group may enhance solubility and CNS penetration compared to ’s 3c, which exhibited insolubility issues .
- Limitations: Direct pharmacological or ADME data for the target compound are absent in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
